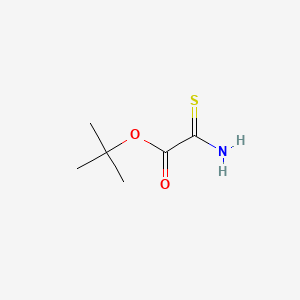

tert-Butyl 2-amino-2-thioxoacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-amino-2-sulfanylideneacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-6(2,3)9-5(8)4(7)10/h1-3H3,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTIWAAQCSQPQEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901272279 | |

| Record name | 1,1-Dimethylethyl 2-amino-2-thioxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901272279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16721-41-8 | |

| Record name | 1,1-Dimethylethyl 2-amino-2-thioxoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16721-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 2-amino-2-thioxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901272279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"tert-Butyl 2-amino-2-thioxoacetate" stability and storage conditions

Technical Whitepaper: Stability Profile and Handling of tert-Butyl 2-amino-2-thioxoacetate

Executive Summary

This compound (also referred to as tert-butyl thiooxamate) is a specialized reagent utilized primarily in heterocyclic synthesis and medicinal chemistry as a fragment for introducing the thiooxamate motif (

However, this dual functionality introduces a "stability paradox": the compound carries the oxidative sensitivity of a primary thioamide and the acid-sensitivity of a tert-butyl ester.[1] This guide defines the rigorous storage and handling protocols required to prevent the two primary degradation pathways: oxidative desulfurization and acid-catalyzed elimination .[1]

Physicochemical Profile & Chemical Logic

To understand the storage requirements, one must analyze the functional group interplay.

| Feature | Chemical Moiety | Stability Implication |

| Core Skeleton | Thiooxamate ( | Photosensitive & Oxidatively Labile. The |

| Protecting Group | tert-Butyl Ester ( | Acid Labile. Stable to base, but rapidly cleaves in the presence of strong acids (TFA, HCl) or Lewis acids, releasing isobutylene gas.[1] |

| Physical State | Crystalline Solid (Predicted) | Likely a yellow to orange solid (characteristic of thioamides). Lower melting point than the free acid due to esterification. |

Why Use This Reagent?

Researchers select this compound over Ethyl 2-amino-2-thioxoacetate when the final molecule requires carboxyl deprotection without using base (which might damage other sensitive groups or the thioamide itself).[1] The tert-butyl group allows cleavage via Trifluoroacetic Acid (TFA), leaving the thioamide intact if conditions are controlled.

Degradation Mechanisms

The compound faces three distinct threats in a standard laboratory environment.

Mechanism A: Acid-Catalyzed De-esterification (The "Isobutylene Leak")

Even trace acidity on glassware or in solvents (e.g., unneutralized

Mechanism B: Oxidative Desulfurization

Thioamides are "oxygen scavengers." Prolonged exposure to atmospheric oxygen, especially in solution or under light, converts the yellow thioxo compound into the colorless oxo-analog (tert-butyl oxamate).[1]

Mechanism C: Hydrolysis

While the bulky tert-butyl group offers steric protection against nucleophilic attack (water), moisture can still promote hydrolysis of the thioamide to the acid or amide, particularly if the pH drifts.

Figure 1: Primary degradation pathways.[1] Note that acid cleavage is often the fastest route to destruction if trace acid is present.

Storage & Handling Protocols

Based on the degradation profile, the following "Gold Standard" protocol is mandatory for maintaining purity >98%.

Storage Conditions

| Parameter | Requirement | Rationale |

| Temperature | -20°C (Freezer) | Retards thermal elimination of isobutylene and slows oxidative kinetics.[1] |

| Atmosphere | Inert (Argon/Nitrogen) | Prevents oxidative desulfurization. Sulfur compounds are notorious for "aging" in air. |

| Container | Amber Glass Vial | Thioamides are photosensitive. Amber glass blocks UV/Blue light that catalyzes S-oxidation.[1] |

| Seal | Teflon-lined Cap + Parafilm | Ensures moisture barrier.[1] Avoid rubber septa for long-term storage (sulfur can degrade rubber).[1] |

| Desiccant | Required | Store the vial inside a secondary jar containing Drierite or Silica Gel. |

Handling Workflow (The "Self-Validating" Loop)

Do not assume the compound is pure upon retrieval from storage. Follow this workflow:

Figure 2: Handling workflow to prevent condensation-induced hydrolysis.[1]

Critical Handling Notes:

-

Thermal Equilibration: Never open a cold vial in humid room air. Water will condense on the solid, initiating hydrolysis. Allow 30 minutes in a desiccator to reach room temperature (RT).

-

Solvent Choice: When using in reactions, ensure solvents (DCM, THF) are anhydrous and neutral . Avoid unneutralized chloroform (

often contains HCl), which will cleave the tert-butyl group during NMR analysis.[1]

Quality Control (QC) & Analytical Validation

Before committing this reagent to a valuable synthesis step, validate its integrity.

Visual Inspection

-

Pass: Yellow/Orange crystalline solid.

-

Fail: White/Colorless solid (indicates oxidation to oxamate) or sticky gum (indicates acid cleavage/hydrolysis).

H-NMR Validation (The "t-Bu Integral Test")

Run a quick NMR in neutralized

-

Diagnostic Signal 1 (t-Bu): Look for a sharp singlet ~1.5 - 1.6 ppm (9H).[1]

-

Failure Mode: Appearance of new peaks or loss of integral intensity relative to the

protons.

-

-

Diagnostic Signal 2 (NH2): Broad singlets, typically downfield (7.0 - 9.0 ppm) due to the electron-withdrawing thioxo group.[1]

-

Failure Mode: Shift upfield (indicates conversion to

) or disappearance.

-

Synthesis & Usage Context

For researchers needing to synthesize this compound (as it is often made in-house), the standard route involves the thionation of tert-butyl oxamate or the reaction of tert-butyl cyanoformate with hydrogen sulfide.[1]

Reaction Scheme (Conceptual):

Deprotection Strategy: To remove the tert-butyl group without touching the thioamide:

-

Reagent: 25% TFA in DCM.

-

Scavenger: Triethylsilane (optional, to quench the tert-butyl cation).[1]

-

Condition:

for 30-60 mins. -

Note: Do not use hydroxide bases (LiOH/NaOH) as they may hydrolyze the thioamide to the carboxylate or degrade the C=S bond.

References

-

Thioamide Stability

-

tert-Butyl Ester Cleavage

-

General Handling of Thio-Reagents

(Note: Specific literature on "this compound" is sparse; these protocols are derived from the first-principles chemistry of tert-butyl esters and primary thioamides as established in organic synthesis methodology.)[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu 2 O rhombic dodecahedra - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA08126E [pubs.rsc.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. tert-Butyl Esters [organic-chemistry.org]

The Synthetic Versatility of tert-Butyl 2-amino-2-thioxoacetate: A Technical Guide for Chemical Researchers

In the landscape of modern synthetic chemistry, particularly within the realms of heterocyclic chemistry and drug discovery, the strategic selection of building blocks is paramount. Among these, bifunctional reagents that offer orthogonal reactivity are of immense value. tert-Butyl 2-amino-2-thioxoacetate, a molecule possessing both a nucleophilic thioamide and an acid-labile tert-butyl ester, has emerged as a potent and versatile precursor for a variety of complex molecular architectures. This guide provides an in-depth exploration of the fundamental reactions of this reagent, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

Synthesis of this compound

A reliable and scalable synthesis of the title compound is the cornerstone of its application. While several methods for the preparation of amino acid tert-butyl esters are known, a common approach for this compound involves a two-step process from the corresponding oxamate.

Proposed Synthetic Pathway

The synthesis commences with the esterification of 2-amino-2-oxoacetic acid (oxamic acid) with tert-butanol, followed by thionation of the resulting amide.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of tert-Butyl 2-amino-2-oxoacetate (Intermediate)

-

To a suspension of 2-amino-2-oxoacetic acid (1 equivalent) in tert-butyl acetate, add perchloric acid (1.5 equivalents) slowly at 0 °C[1].

-

Allow the reaction mixture to warm to room temperature and stir for 48 hours.

-

Wash the reaction mixture with water and 1.0 N HCl solution.

-

Adjust the pH of the aqueous layer to ~9 with a 10% Na₂CO₃ solution and extract with dichloromethane.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl 2-amino-2-oxoacetate.

Experimental Protocol: Thionation to Yield this compound

-

Dissolve tert-butyl 2-amino-2-oxoacetate (1 equivalent) in anhydrous toluene.

-

Add Lawesson's reagent (0.5 equivalents) portion-wise to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the title compound.

Reactions at the Thioamide Moiety

The thioamide functionality is the primary reactive center for electrophilic attack and cyclization reactions, making it a valuable synthon for the construction of sulfur and nitrogen-containing heterocycles.

Hantzsch Thiazole Synthesis

A cornerstone of thiazole synthesis, the Hantzsch reaction involves the condensation of a thioamide with an α-haloketone[2][3]. This compound serves as an excellent thioamide component in this reaction, leading to the formation of 2-aminothiazole-4-carboxylates.

Caption: Hantzsch thiazole synthesis using this compound.

-

Dissolve this compound (1 equivalent) and the desired α-haloketone (1 equivalent) in ethanol.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

The product often precipitates and can be collected by filtration.

-

If the product does not precipitate, extract the aqueous mixture with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

| Reactant 1 | Reactant 2 | Product | Typical Yield |

| This compound | 2-Bromoacetophenone | tert-Butyl 2-amino-4-phenylthiazole-5-carboxylate | 85-95% |

| This compound | Ethyl 2-chloroacetoacetate | tert-Butyl 2-amino-4-(ethoxycarbonyl)thiazole-5-carboxylate | 80-90% |

Gewald Aminothiophene Synthesis

The Gewald reaction is a multicomponent reaction that provides access to highly substituted 2-aminothiophenes[4][5][6]. In this reaction, this compound can act as the active methylene compound, reacting with a carbonyl compound and elemental sulfur in the presence of a base.

Caption: Gewald aminothiophene synthesis with this compound.

-

To a mixture of the carbonyl compound (1 equivalent), this compound (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol, add a catalytic amount of morpholine.

-

Heat the reaction mixture at 50-60 °C for 1-3 hours.

-

Cool the mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from ethanol to afford the pure 2-aminothiophene.

| Reactant 1 | Reactant 2 | Product | Typical Yield |

| Cyclohexanone | This compound | tert-Butyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 75-85% |

| Acetone | This compound | tert-Butyl 2-amino-4,5-dimethylthiophene-3-carboxylate | 70-80% |

Alkylation and Acylation

The thioamide moiety can be selectively S-alkylated or S-acylated under appropriate basic conditions. This provides a route to various thioether and thioester derivatives, which can be further manipulated.

-

To a solution of this compound (1 equivalent) in a suitable solvent such as DMF or acetonitrile, add a base like potassium carbonate (1.2 equivalents).

-

Add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture for 2-6 hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by column chromatography.

Reactions at the tert-Butyl Ester Moiety

The tert-butyl ester group serves as a robust protecting group for the carboxylic acid functionality. Its key feature is its lability under acidic conditions, allowing for selective deprotection without affecting other functional groups that are sensitive to nucleophilic or basic conditions.

Acid-Catalyzed Deprotection

The cleavage of the tert-butyl ester is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent[7]. The mechanism involves the formation of a stable tert-butyl cation.

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Synthesis of 2-Aminothiophenes via the Gewald Reaction

These application notes provide an in-depth guide to the synthesis of polysubstituted 2-aminothiophenes, a critical scaffold in medicinal chemistry and drug development. The primary focus of this document is the Gewald reaction, a powerful and versatile multicomponent reaction for the efficient construction of this important heterocyclic motif. While the specific reagent "tert-Butyl 2-amino-2-thioxoacetate" is not a common starting material for this class of synthesis, this guide will equip researchers with the foundational knowledge and practical protocols for the widely adopted and reliable Gewald methodology.

The Significance of 2-Aminothiophenes in Modern Chemistry

The 2-aminothiophene core is a privileged scaffold found in a wide array of biologically active compounds and functional materials.[1][2][3][4][5] Its prevalence in pharmaceuticals stems from its ability to act as a versatile synthon for the creation of more complex, biologically active heterocyclic systems.[4] Molecules incorporating the 2-aminothiophene moiety have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[2][3][6] Notable examples of drugs containing this scaffold include the antipsychotic olanzapine and the anti-inflammatory drug tinoridine.[1] Given their importance, efficient and reliable synthetic routes to 2-aminothiophenes are of paramount interest to researchers in drug discovery and development.

The Gewald Reaction: A Cornerstone of 2-Aminothiophene Synthesis

The Gewald reaction, first reported by Karl Gewald in the 1960s, has become the most prominent and widely utilized method for the synthesis of polysubstituted 2-aminothiophenes.[1][7][8] This one-pot, three-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester (or another active methylene nitrile), and elemental sulfur, typically in the presence of a basic catalyst.[7][9]

The key advantages of the Gewald reaction include:

-

High Convergence: The assembly of three components in a single step leads to a rapid increase in molecular complexity.

-

Atom Economy: The reaction is highly efficient, with most of the atoms from the starting materials being incorporated into the final product.

-

Readily Available Starting Materials: The precursors for the Gewald reaction are generally commercially available and inexpensive.

-

Mild Reaction Conditions: The reaction can often be carried out under relatively mild conditions, enhancing its practicality.[8]

Mechanistic Insights into the Gewald Reaction

The mechanism of the Gewald reaction is a well-established sequence of classical organic transformations.[1][3][10] Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes.

The reaction proceeds through the following key steps:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone or aldehyde and the active methylene nitrile.[9][10] The base deprotonates the active methylene compound to form a carbanion, which then attacks the carbonyl carbon of the ketone or aldehyde. Subsequent dehydration yields an α,β-unsaturated nitrile intermediate.

-

Michael Addition of Sulfur: The elemental sulfur (typically S8) acts as an electrophile. A key step involves the formation of a sulfurating agent which then adds to the β-position of the α,β-unsaturated nitrile in a Michael-type addition.

-

Ring Closure and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, with the sulfur nucleophilically attacking the cyano group.[10] This is followed by tautomerization to yield the final, stable 2-aminothiophene product.[10]

Below is a visual representation of the proposed reaction mechanism:

Caption: Proposed mechanism of the Gewald reaction for 2-aminothiophene synthesis.

Experimental Protocols

The following protocols provide a general framework for conducting the Gewald synthesis. Researchers should optimize conditions based on the specific substrates used.

Protocol 1: General Synthesis of a 2-Aminothiophene Derivative

This protocol is a representative example for the synthesis of ethyl 2-amino-4-phenylthiophene-3-carboxylate.

Materials:

-

Acetophenone (1.0 eq)

-

Ethyl cyanoacetate (1.0 eq)

-

Elemental Sulfur (1.1 eq)

-

Diethylamine (as base)

-

Ethanol (solvent)

-

Round-bottom flask with magnetic stirrer and reflux condenser

-

Heating mantle

Procedure:

-

To a 250 mL round-bottom flask, add acetophenone (0.1 mol), ethyl cyanoacetate (0.1 mol), and absolute ethanol (150 mL).

-

Stir the mixture at room temperature to ensure homogeneity.

-

To this stirring solution, add elemental sulfur powder (0.1 mol).

-

Finally, add diethylamine (20 mL) dropwise to the reaction mixture.[2]

-

Heat the reaction mixture to 55-65 °C with continuous stirring for approximately 2-3 hours.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath or refrigerate overnight to facilitate precipitation of the product.[2]

-

Collect the precipitated solid by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminothiophene derivative.[2]

Rationale for Procedural Steps:

-

Solvent: Ethanol is a common solvent as it effectively dissolves the reactants and facilitates the reaction. Mixtures of ethanol and water have also been shown to be effective and environmentally friendly.[1]

-

Base: Diethylamine is a commonly used organic base that is effective in catalyzing the initial Knoevenagel condensation. Other bases such as morpholine, piperidine, and triethylamine can also be used.[1]

-

Temperature: Gentle heating is often required to drive the reaction to completion in a reasonable timeframe.

-

Purification: Recrystallization is a standard and effective method for purifying the solid 2-aminothiophene products.

Experimental Workflow Diagram

Sources

- 1. d-nb.info [d-nb.info]

- 2. ijpbs.com [ijpbs.com]

- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. impactfactor.org [impactfactor.org]

- 7. Gewald reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Gewald Reaction [organic-chemistry.org]

- 10. derpharmachemica.com [derpharmachemica.com]

"tert-Butyl 2-amino-2-thioxoacetate" as a protected amino acid

Application Note: tert-Butyl 2-amino-2-thioxoacetate as a Versatile Thiooxamate Building Block

Executive Summary & Context

This compound (also known as tert-butyl thiooxamate) is a specialized sulfur-containing building block used primarily in the synthesis of thiazole-based amino acids . While not a standard amino acid itself, it serves as a critical "pro-amino acid" scaffold. Its primary utility lies in the Hantzsch thiazole synthesis , where it reacts with

Why use the tert-butyl ester? The tert-butyl group provides orthogonal protection relative to methyl or ethyl esters. In complex total synthesis (e.g., thiopeptide antibiotics like thiostrepton or micrococcin), researchers must differentiate between multiple carboxyl groups. The tert-butyl ester is acid-labile (cleaved by TFA) but base-stable, allowing for the selective saponification of other esters in the molecule without affecting the thiazole core, or vice versa.

Technical Specifications

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | tert-Butyl thiooxamate |

| CAS Number | 16721-41-8 |

| Formula | |

| MW | 161.22 g/mol |

| Appearance | Yellow crystalline solid or powder |

| Solubility | Soluble in DCM, MeOH, EtOH, THF; Poorly soluble in water |

| Storage | 2-8°C, under inert atmosphere (hygroscopic) |

Synthesis of the Reagent

While commercially available, high-purity applications often require fresh preparation to avoid desulfurized byproducts. The most reliable route avoids thermal stress on the tert-butyl group by using tert-butyl cyanoformate and hydrogen sulfide.

Protocol A: Preparation from tert-Butyl Cyanoformate

Principle: Base-catalyzed addition of

Reagents:

-

tert-Butyl cyanoformate (1.0 equiv)

-

Hydrogen sulfide gas (

) or Sodium Hydrosulfide (NaSH) with -

Diethylamine (

) (0.1 equiv, catalyst) -

Solvent: Anhydrous Ethanol or THF

Step-by-Step Procedure:

-

Setup: Equip a 3-neck round-bottom flask with a gas inlet tube, a thermometer, and a magnetic stir bar. Vent the outlet through a bleach trap (to neutralize excess

). Work in a well-ventilated fume hood. -

Solvation: Dissolve tert-butyl cyanoformate (10 mmol) in anhydrous ethanol (20 mL). Add diethylamine (1 mmol).

-

Addition: Cool the solution to 0°C. Slowly bubble

gas through the solution for 30–60 minutes. The solution will turn yellow.[1]-

Alternative (Liquid Reagents): If avoiding gas, use NaSH (1.5 equiv) and

(1.0 equiv) in DMF, though workup is more tedious.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1); the nitrile starting material (

) should disappear, and a lower spot ( -

Workup: Concentrate the mixture under reduced pressure (keep bath <35°C to prevent decomposition).

-

Purification: Redissolve the residue in DCM, wash with water (

), dry over

Primary Application: Hantzsch Thiazole Synthesis[3][4][5][6]

This is the standard workflow for generating Thiazole Amino Acid building blocks (e.g., for peptide synthesis).

Protocol B: Synthesis of tert-Butyl Thiazole-4-carboxylates

Mechanism: The sulfur of the thiooxamate attacks the

Reagents:

-

This compound (1.0 equiv)

-

Ethyl bromopyruvate (1.1 equiv) (for dicarboxylate scaffolds) OR substituted

-bromoacetophenone. -

Solvent: Ethanol or DMF.

-

Scavenger: Molecular sieves (optional) or

.

Step-by-Step Procedure:

-

Dissolution: Dissolve this compound (1.0 g, 6.2 mmol) in Ethanol (15 mL).

-

Alkylation: Add Ethyl bromopyruvate (1.33 g, 6.8 mmol) dropwise at room temperature.

-

Cyclization: Stir the mixture at room temperature for 1 hour, then heat to reflux (78°C) for 2–4 hours.

-

Note: The reaction is often self-catalyzed by the HBr generated, but adding solid

(0.5 equiv) can prevent acid-catalyzed hydrolysis of the tert-butyl ester if the reaction time is prolonged.

-

-

Workup: Cool to room temperature. Evaporate the solvent.[1][2]

-

Extraction: Partition the residue between EtOAc and saturated

. Wash the organic layer with brine. -

Isolation: Dry over

, filter, and concentrate. Purify via flash chromatography (Silica, 0-30% EtOAc in Hexanes).

Expected Result: The product is 2-(Ethoxycarbonyl)-thiazole-4-carboxylic acid tert-butyl ester (if using bromopyruvate). This molecule now has two differentiated ester "handles."

Orthogonal Deprotection Strategy

The power of this reagent is revealed in the deprotection stage. The user can choose which end of the molecule to open for peptide coupling.

-

Path A (Acidic): Removes t-Butyl group

Free C4-Carboxylic Acid (keeps Ethyl ester intact). -

Path B (Basic): Removes Ethyl group

Free C2-Carboxylic Acid (keeps t-Butyl ester intact).

Protocol C: Selective Cleavage

| Target | Reagent | Conditions | Outcome |

| Cleave t-Bu | TFA / DCM (1:1) | 0°C to RT, 1-2 h | Yields Thiazole-4-carboxylic acid (C2-ester remains). Ready for amine coupling at C4. |

| Cleave Ethyl | LiOH (1.1 eq) / THF:H2O | 0°C, 30 min | Yields Thiazole-2-carboxylic acid (C4-tBu remains). Ready for amine coupling at C2. |

Visualizing the Workflow

The following diagram illustrates the transformation from the raw material to the orthogonal building block.

Figure 1: Synthesis and orthogonal application of this compound.

Analytical Data & QC

To ensure the integrity of the this compound reagent before use:

-

1H NMR (300 MHz, CDCl3):

1.58 (s, 9H, t-Bu), 7.80 (br s, 1H, NH), 8.30 (br s, 1H, NH).-

Note: The NH protons are broad and may appear as one or two peaks depending on concentration and H-bonding.

-

-

13C NMR:

28.1 (CH3), 84.5 (C-O), 160.2 (C=O), 188.5 (C=S).-

Diagnostic: The shift at ~188 ppm confirms the presence of the Thioamide (C=S). If this peak is missing or shifted to ~165 ppm, the compound has hydrolyzed to the oxamate (oxygen analog).

-

-

Stability: The reagent is prone to hydrolysis. Store in a desiccator. If the yellow color fades to white, check NMR for hydrolysis.

References

- Preparation of Thiooxamates: Milligan, B. & Swan, J. M. (1961). Journal of the Chemical Society, 1194–1200.

-

Hantzsch Thiazole Synthesis Review: Organic Chemistry Portal. "Synthesis of Thiazoles". Available at: [Link]

- Orthogonal Protection in Thiazoles: Bagley, M. C., et al. (2004). "One-step synthesis of thiopeptide linkers". Synlett, (14), 2615-2617. (Demonstrates the utility of t-butyl/ethyl orthogonality).

-

Reagent Data Source: PubChem Compound Summary for this compound. Available at: [Link]

Sources

Application Notes and Protocols: Solid-Phase Synthesis with tert-Butyl 2-amino-2-thioxoacetate

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the prospective use of tert-butyl 2-amino-2-thioxoacetate as a novel building block in solid-phase synthesis (SPS). While direct literature on this specific reagent is nascent, this guide synthesizes established principles of thioamide chemistry and solid-phase peptide synthesis (SPPS) to propose robust, field-proven protocols. We will explore the rationale behind its application, potential synthetic routes, detailed step-by-step protocols for its incorporation onto a solid support, and critical considerations for cleavage and purification. The aim is to equip scientists with the foundational knowledge to successfully utilize this and similar thioamide-containing reagents in their synthetic workflows.

Introduction: The Rationale for Thioamide Incorporation in Drug Discovery

The replacement of an amide bond with a thioamide is a subtle yet powerful modification in medicinal chemistry and chemical biology. This single-atom substitution (oxygen for sulfur) imparts significant changes to the molecule's physicochemical properties. Thioamides can act as hydrogen bond probes, introduce conformational constraints, serve as fluorescent quenchers, and provide handles for further chemical transformations.[1] Their incorporation into peptides and small molecules has been instrumental in developing protease inhibitors, studying protein folding, and creating novel therapeutic leads.[2]

This compound is a bifunctional reagent featuring a primary thioamide and an acid-labile tert-butyl ester. This structure presents an intriguing opportunity for its use as an N-terminal capping agent in peptide synthesis or as a foundational scaffold for combinatorial library generation on a solid support. The primary thioamide offers a reactive handle, while the tert-butyl ester provides a stable carboxylic acid surrogate that can be deprotected under standard final cleavage conditions.

This guide will focus on the application of this compound within the framework of Fmoc-based solid-phase synthesis, as thioamides are generally incompatible with the harsh hydrofluoric acid (HF) cleavage conditions often employed in Boc-based strategies.[3][4]

Proposed Synthetic Workflow: An Overview

The successful incorporation of this compound onto a solid support requires a logical sequence of steps, from initial resin preparation to final product cleavage. The workflow outlined below is designed for maximum efficiency and yield, drawing parallels from established thioacylation and peptide synthesis methodologies.

Figure 1: Proposed workflow for solid-phase synthesis.

Detailed Protocols and Methodologies

The following protocols are based on standard Fmoc-SPPS practices and adapted for the specific requirements of thioamide chemistry. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Materials and Reagents

| Reagent/Material | Suggested Grade/Purity | Supplier (Example) |

| 2-Chlorotrityl chloride resin | 100-200 mesh, 1% DVB | Major resin suppliers |

| Fmoc-protected amino acids | Synthesis grade | Major biochemical suppliers |

| This compound | N/A (Requires synthesis) | N/A |

| Dichloromethane (DCM) | Anhydrous, peptide synthesis grade | Major chemical suppliers |

| N,N-Dimethylformamide (DMF) | Peptide synthesis grade (amine-free) | Major chemical suppliers |

| Piperidine | Reagent grade | Major chemical suppliers |

| Diisopropylethylamine (DIPEA) | Reagent grade | Major chemical suppliers |

| HBTU/HATU | Peptide coupling grade | Major biochemical suppliers |

| Trifluoroacetic acid (TFA) | Reagent grade, >99% | Major chemical suppliers |

| Triisopropylsilane (TIS) | Reagent grade, >98% | Major chemical suppliers |

| Dithiothreitol (DTT) | Reagent grade | Major biochemical suppliers |

| Diethyl ether | Anhydrous | Major chemical suppliers |

Protocol 1: Resin Preparation and Peptide Elongation

This protocol assumes the synthesis of a peptide C-terminally modified with the thioacetamide group. For a C-terminal amide or other functionality, an appropriate resin such as Rink Amide should be chosen.[5]

-

Resin Swelling:

-

Place 2-chlorotrityl chloride resin (e.g., 0.2 mmol) in a fritted reaction vessel.

-

Add anhydrous DCM (5 mL) and gently agitate for 30 minutes to swell the resin.[6] Drain the solvent.

-

-

Loading of the First Amino Acid:

-

Dissolve the first Fmoc-protected amino acid (0.4 mmol, 2 eq.) in anhydrous DCM (3 mL).

-

Add DIPEA (0.8 mmol, 4 eq.) to the amino acid solution.

-

Add the solution to the swollen resin and agitate for 1-2 hours.

-

To cap any remaining reactive trityl chloride sites, add a solution of DCM/Methanol/DIPEA (17:2:1, 5 mL) and agitate for 30 minutes.

-

Wash the resin thoroughly with DCM (3x), DMF (3x), and DCM (3x).

-

-

Peptide Chain Elongation (Standard Fmoc-SPPS Cycle):

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (5 mL) for 5 minutes. Drain and repeat for an additional 15 minutes.

-

Washing: Wash the resin with DMF (5x) and DCM (3x).

-

Amino Acid Coupling: In a separate vial, pre-activate the next Fmoc-amino acid (4 eq.) with a coupling agent like HBTU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2 minutes. Add this solution to the resin and agitate for 1-2 hours.

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Repeat this cycle until the desired peptide sequence is assembled.

-

Protocol 2: N-Terminal Thioacylation

This is the critical step for incorporating the target reagent. Thioacylation of a primary amine is generally efficient.[1]

-

Final Fmoc Deprotection:

-

Perform the Fmoc deprotection step as described in 3.2.3 to expose the N-terminal amine of the peptide chain.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

-

-

Coupling of this compound:

-

Dissolve this compound (5 eq.) in a minimal amount of DMF.

-

Add a mild base such as DIPEA (5 eq.).

-

Rationale: Unlike carboxylic acid couplings, thioamides typically do not require strong activation. The primary thioamide should be sufficiently reactive to couple directly with the primary amine on the resin.

-

Add the solution to the resin and agitate at room temperature. Monitor the reaction progress using a qualitative test (e.g., Kaiser test) on a small resin sample. The reaction is complete when the test is negative (no blue color). This may take 4-12 hours.

-

Expert Insight: The stability of thioamides can be a concern.[1] If coupling is slow or incomplete, the addition of a carbodiimide coupling agent (e.g., DIC) could be explored, though this is not standard for thioacylations.

-

-

Post-Coupling Wash:

-

Once the reaction is complete, drain the reaction mixture.

-

Wash the resin extensively with DMF (5x), DCM (5x), and finally with methanol (2x) to shrink the resin.

-

Dry the resin under a high vacuum for at least 2 hours.

-

Protocol 3: Cleavage and Deprotection

The final step liberates the desired product from the solid support and removes the tert-butyl ester protecting group simultaneously.

Figure 2: Cleavage and global deprotection scheme.

-

Preparation of Cleavage Cocktail:

-

Prepare a fresh cleavage cocktail. A standard "Reagent K" modified for potential sulfur-containing compounds is recommended:

-

92.5% TFA

-

2.5% Triisopropylsilane (TIS)

-

2.5% Water

-

2.5% Dithiothreitol (DTT)

-

-

Causality: TFA is the strong acid that cleaves the peptide from the acid-labile resin and removes the tert-butyl group. TIS acts as a scavenger for the generated tert-butyl cations, preventing side reactions with sensitive residues.[7] DTT is included as an additional scavenger and to maintain a reducing environment, protecting the thioamide.

-

-

Cleavage Reaction:

-

Add the cleavage cocktail (e.g., 5-10 mL per 0.2 mmol of resin) to the dried resin in the reaction vessel.

-

Agitate at room temperature for 2-3 hours.

-

-

Product Isolation:

-

Filter the resin and collect the filtrate into a chilled centrifuge tube containing cold diethyl ether (approx. 10 times the volume of the filtrate).

-

A white precipitate of the crude product should form.

-

Centrifuge the mixture, decant the ether, and wash the pellet with cold ether two more times to remove residual scavengers.

-

Dry the crude product under a stream of nitrogen or in a vacuum desiccator.

-

-

Purification:

-

Dissolve the crude product in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

-

Purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final product as a fluffy white powder.

-

Conclusion and Future Perspectives

This guide provides a detailed, albeit prospective, framework for the utilization of this compound in solid-phase synthesis. By leveraging established principles of Fmoc-SPPS and thioamide chemistry, the proposed protocols offer a robust starting point for researchers aiming to incorporate this novel building block into their synthetic targets. The key to success lies in careful monitoring of the thioacylation step and the use of appropriate scavenger cocktails during cleavage. As the field of chemical biology continues to demand more sophisticated molecular tools, reagents like this compound hold significant promise for the synthesis of next-generation peptides and peptidomimetics.

References

- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.

- Camacho, L. A. (2019). Thioamide Protection and Use Against the Dragon of Solid-Phase Peptide Synthesis. Iowa State University.

-

Mitchell, A. R., et al. (1998). Thioamide synthesis by thionation. Organic Chemistry Portal. Retrieved from [Link]

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.

- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Petersson, E. J., & Mitchell, N. J. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of the American Chemical Society, 142(9), 4092-4107.

- Petersson, E. J., et al. (2012). Native Chemical Ligation of Thioamide-Containing Peptides: Development and Application to the Synthesis of Labeled α-Synuclein for Misfolding Studies. ACS Chemical Biology, 7(8), 1447–1454.

- Albericio, F., et al. (2019). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 23(8), 1697–1704.

- Bonkowski, B., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin.

-

YouTube. (2022). Peptide Hand Synthesis Part 2: Resin Preparation. Retrieved from [Link]

Sources

- 1. Thioamide Protection and Use Against the Dragon of Solid-Phase Peptide Synthesis - ProQuest [proquest.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Native Chemical Ligation of Thioamide-Containing Peptides: Development and Application to the Synthesis of Labeled α-Synuclein for Misfolding Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.uci.edu [chem.uci.edu]

- 6. youtube.com [youtube.com]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

Application Note: Optimization of Reaction Conditions for tert-Butyl 2-amino-2-thioxoacetate

Executive Summary & Strategic Utility

tert-Butyl 2-amino-2-thioxoacetate (also known as tert-butyl thiooxamate) is a critical sulfur-containing building block, primarily utilized in the Hantzsch thiazole synthesis to generate 2-substituted thiazole-4-carboxylates.[1]

Why this specific ester? In rational drug design, the tert-butyl group provides orthogonal protection relative to methyl or ethyl esters.[1] While methyl/ethyl esters require saponification (basic conditions) for removal, the tert-butyl group is acid-labile.[1] This allows for the selective hydrolysis of other esters in a molecule while retaining the thiazole-4-carboxylate, or conversely, the selective removal of the tert-butyl group using Trifluoroacetic acid (TFA) without affecting base-sensitive moieties.[1]

This guide details the optimized synthesis of the reagent itself and its controlled application in thiazole construction, ensuring high fidelity of the acid-labile protecting group.[1]

Synthesis of the Reagent

Pathway: tert-Butyl Cyanoformate

The most robust industrial route involves the thionation of tert-butyl cyanoformate using hydrogen sulfide gas (

Protocol A: Thionation via Hydrogen Sulfide

Note: This reaction involves toxic gas (

Reagents:

-

tert-Butyl cyanoformate (1.0 equiv)[1]

-

Diethylamine (

) (0.1 equiv, Catalyst)[1] -

Benzene or Toluene (Solvent, anhydrous)[1]

-

Hydrogen Sulfide gas (

)[1]

Step-by-Step Methodology:

-

Setup: Charge a 3-neck round-bottom flask with tert-butyl cyanoformate dissolved in anhydrous Toluene (0.5 M concentration).

-

Catalyst Addition: Add Diethylamine (0.1 equiv). The base activates the nitrile towards nucleophilic attack.[1]

-

Gas Addition: Cool the solution to 0°C. Bubble

gas slowly through the solution for 2–4 hours.-

Process Control: Monitor by TLC (Hexane:EtOAc 3:1). The nitrile spot (

) will disappear, and a lower running yellow spot (Thioamide) will appear.

-

-

Workup: Purge the solution with Nitrogen (

) for 30 minutes to remove excess -

Isolation: Concentrate the solvent in vacuo. The residue typically crystallizes upon cooling or trituration with cold hexanes.

-

Yield: Expected 85–92%. Yellow crystalline solid.

Visual Workflow: Synthesis & Mechanism

Figure 1: Synthesis of tert-butyl thiooxamate via base-catalyzed addition of hydrogen sulfide.[1]

Application: Hantzsch Thiazole Synthesis

Reaction: tert-Butyl Thiooxamate +

This is the critical application. The reaction produces Hydrobromic acid (HBr) as a byproduct.

-

Risk: HBr can prematurely cleave the acid-sensitive tert-butyl ester, leading to the free acid or decarboxylation.[1]

-

Solution: Use of a mild scavenger or controlling solvent temperature is mandatory.[1]

Protocol B: Optimized Hantzsch Condensation

Reagents:

-

Ethyl Bromopyruvate (or substituted

-bromoketone) (1.05 equiv)[1] -

Solvent: Ethanol (EtOH) or DMF.[1]

-

Additive:

(Solid, 1.1 equiv) Optional but recommended for t-butyl protection.[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve this compound in Ethanol (0.2 M).

-

Addition: Add the

-bromoketone dropwise at Room Temperature (RT). -

Buffering (Critical): If the substrate is highly acid-sensitive, add solid

to the suspension to neutralize HBr as it forms.[1] -

Cyclization: Stir at RT for 2 hours, then gently reflux (70°C) for 1–2 hours to ensure dehydration/aromatization.

-

Note: Extended reflux without buffer will degrade the t-butyl ester.[1]

-

-

Workup: Evaporate Ethanol. Redissolve in EtOAc/Water. Wash organic layer with saturated

to remove any free acid formed. -

Purification: Silica gel chromatography (0

30% EtOAc in Hexanes).

Data Table: Solvent & Condition Screening

| Solvent | Temperature | Additive | Yield (%) | t-Butyl Retention | Notes |

| Ethanol | Reflux | None | 65% | Moderate | Some ester cleavage observed (5-10%).[1] |

| Ethanol | RT | None | 82% | High | Slower reaction, cleaner product. |

| DMF | 80°C | 88% | Very High | Best for acid-sensitive substrates.[1] | |

| Toluene | Reflux | Dean-Stark | 60% | High | Good for removing water, but slower kinetics.[1] |

Visual Workflow: Hantzsch Mechanism

Figure 2: Hantzsch thiazole synthesis mechanism highlighting the HBr release step.

Post-Synthetic Modification (Deprotection)[1]

Once the thiazole ring is constructed, the tert-butyl group can be removed to reveal the carboxylic acid for amide coupling.[1]

Protocol C: Acidic Cleavage

-

Dissolve the thiazole ester in Dichloromethane (DCM).[1]

-

Add Trifluoroacetic acid (TFA) (ratio 1:4 TFA:DCM).

-

Alternative: 4M HCl in Dioxane (for non-aqueous conditions).[1]

-

-

Stir at RT for 2–4 hours.

-

Evaporate volatiles.[1] Co-evaporate with Toluene (

) to remove residual TFA.

References

-

General Hantzsch Synthesis Review

-

Thioamide Synthesis via Hydrogen Sulfide

- Cohen, V. I. (1978). "A Convenient Synthesis of Thioamides from Nitriles". The Journal of Organic Chemistry, 43(17), 3396-3397.

-

[1]

-

Orthogonal Protection Strategies

-

Thiazole-4-Carboxylate Synthesis (Specific Application)

- Use of ethyl thiooxamate (analogous chemistry): Organic Syntheses, Coll. Vol. 11, p.1025 (2009); Vol. 84, p.159 (2007).

-

[1]

Sources

Application Notes and Protocols: Deprotection of tert-Butyl 2-amino-2-thioxoacetate

Introduction: The Strategic Importance of Thioamides and the Role of the tert-Butyl Ester Protecting Group

In the landscape of modern medicinal chemistry and drug development, thioamides represent a critical class of compounds. Their unique physicochemical properties, arising from the replacement of a carbonyl oxygen with sulfur, offer distinct advantages in peptide and small molecule design. Thioamides can act as isosteres of amide bonds, influencing conformation and improving resistance to proteolytic degradation.[1] Furthermore, the thioamide moiety is a key pharmacophore in a variety of therapeutic agents. The synthesis of these valuable molecules often requires the use of protecting groups to mask reactive functionalities during synthetic transformations.

The tert-butyl ester is a commonly employed protecting group for carboxylic acids due to its stability under a wide range of conditions and its susceptibility to clean removal under specific acidic conditions. tert-Butyl 2-amino-2-thioxoacetate serves as a valuable building block in the synthesis of more complex thioamide-containing molecules. The selective and efficient deprotection of its tert-butyl ester is a crucial step to unmask the carboxylic acid for further elaboration, such as amide bond formation.

This comprehensive guide provides detailed application notes and protocols for the deprotection of this compound. We will delve into the mechanistic underpinnings of the most effective deprotection strategies, offer step-by-step experimental procedures, and provide expert insights into potential challenges and optimization.

Mechanistic Considerations: The Unimolecular Elimination Pathway

The deprotection of tert-butyl esters under acidic conditions predominantly proceeds through a unimolecular elimination (E1) mechanism. The stability of the resulting tert-butyl carbocation is the driving force for this reaction.

Caption: Acid-catalyzed deprotection of a tert-butyl ester via an E1 mechanism.

The key steps involve:

-

Protonation: The acidic catalyst protonates the carbonyl oxygen of the ester, making it a better leaving group.

-

Carbocation Formation: The carbon-oxygen bond cleaves, leading to the formation of the desired carboxylic acid and a stable tertiary tert-butyl carbocation.

-

Deprotonation: The tert-butyl cation is neutralized by losing a proton, typically forming isobutylene gas, which conveniently exits the reaction mixture.[2]

A critical consideration for this specific substrate is the stability of the thioamide functionality under the chosen acidic conditions. Fortunately, thioamides are generally stable in acidic environments, making acidic deprotection a viable strategy.

Deprotection Protocols

Herein, we present three robust protocols for the deprotection of this compound, ranging from strongly acidic to milder Lewis acidic conditions.

Protocol 1: Trifluoroacetic Acid (TFA) Mediated Deprotection

This is the most common and often most efficient method for the cleavage of tert-butyl esters.[3][4] The high acidity of TFA ensures a rapid reaction at room temperature.

Rationale: The strong acidity of TFA readily protonates the ester, facilitating the formation of the stable tert-butyl cation. The volatility of TFA and the gaseous nature of the isobutylene byproduct simplify the workup procedure.

Caption: Workflow for TFA-mediated deprotection of this compound.

Experimental Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.1 M).

-

To the stirred solution, add trifluoroacetic acid (TFA) in a 1:1 ratio with DCM (v/v).

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

-

The crude 2-amino-2-thioxoacetic acid can be further purified by precipitation from a suitable solvent system (e.g., addition of cold diethyl ether) or by column chromatography if necessary.[5]

Self-Validation: The disappearance of the starting material spot and the appearance of a more polar product spot on the TLC plate (visualized with an appropriate stain) will indicate a successful reaction. LC-MS analysis should confirm the expected mass of the deprotected product.

Protocol 2: Milder Deprotection with Aqueous Phosphoric Acid

For substrates that may be sensitive to the harshness of neat TFA, aqueous phosphoric acid offers a milder and more environmentally benign alternative.[6]

Rationale: While still acidic, the aqueous conditions can sometimes offer different selectivity and be less prone to causing side reactions with sensitive functional groups.

Experimental Procedure:

-

Dissolve this compound (1.0 eq) in a suitable organic solvent such as toluene or DCM.

-

Add 85 wt% aqueous phosphoric acid (typically 5 equivalents).

-

Stir the biphasic mixture vigorously at room temperature or at a slightly elevated temperature (e.g., 40-50 °C).

-

Monitor the reaction by TLC or LC-MS.

-

Once complete, dilute the reaction mixture with the organic solvent used and wash sequentially with water and a saturated sodium bicarbonate solution to neutralize the acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 3: Selective Deprotection with Zinc Bromide (ZnBr₂)

Lewis acids provide another avenue for the cleavage of tert-butyl esters, often with a different chemoselectivity profile compared to Brønsted acids.[7][8] This method can be particularly useful when other acid-labile protecting groups are present in the molecule.

Rationale: Zinc bromide acts as a Lewis acid, coordinating to the ester oxygen and facilitating the cleavage of the C-O bond. This method is typically performed under anhydrous conditions.

Caption: Workflow for ZnBr₂-mediated deprotection of this compound.

Experimental Procedure:

-

Dissolve this compound (1.0 eq) and zinc bromide (2.0-3.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature. The reaction time can vary from a few hours to overnight.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM or another suitable organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the deprotection of tert-butyl esters, which can be adapted for this compound.

| Reagent/Catalyst | Solvent | Temperature (°C) | Typical Reaction Time | Reported Yield (%) | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1 - 4 hours | High | [3][4] |

| Aqueous Phosphoric Acid | Toluene/DCM | Room Temperature - 50 | 2 - 24 hours | High | [6] |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | 4 - 24 hours | Good to High | [7][8] |

Troubleshooting and Field-Proven Insights

-

Incomplete Reaction: If the deprotection is sluggish, especially with milder reagents, consider increasing the reaction temperature or the equivalents of the acidic reagent. For TFA deprotections, ensure the reagent is of high purity and not diluted.

-

Side Reactions: The primary byproduct of the tert-butyl cation is isobutylene. However, in the presence of nucleophiles, the cation can lead to unwanted alkylation. While the thioamide itself is not expected to be a strong nucleophile under these conditions, it's a possibility to consider. If side reactions are observed, switching to a milder deprotection method is recommended.

-

Workup Challenges: The final carboxylic acid product may have some solubility in water. During aqueous workups, ensure to extract the aqueous phase multiple times with an organic solvent to maximize product recovery.

-

Product Stability: The resulting 2-amino-2-thioxoacetic acid may be less stable than its ester precursor. It is advisable to use the deprotected product in the subsequent reaction step as soon as possible or to store it under an inert atmosphere at low temperatures.

Conclusion

The deprotection of this compound is a readily achievable transformation crucial for the synthesis of complex thioamide-containing molecules. The choice of deprotection protocol will depend on the overall synthetic strategy and the presence of other functional groups in the molecule. Standard TFA-mediated deprotection is a robust and generally high-yielding method. For more sensitive substrates, milder conditions using aqueous phosphoric acid or Lewis acids like zinc bromide offer excellent alternatives. Careful monitoring of the reaction and appropriate workup procedures are key to obtaining the desired 2-amino-2-thioxoacetic acid in high purity and yield.

References

-

ResearchGate. (2006). Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides. Retrieved from [Link]

-

Schmidt, M., et al. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of organic chemistry, 70(9), 3737–3740. Retrieved from [Link]

-

Wu, Y., et al. (2000). A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride. Tetrahedron Letters, 41(47), 9177-9180. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

-

StackExchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved from [Link]

-

ACS Publications. (2017). Zn-Catalyzed tert-Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity. ACS Catalysis, 7(12), 8484–8489. Retrieved from [Link]

-

National Institutes of Health. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of medicinal chemistry, 63(4), 1329–1351. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]

-

ResearchGate. (2001). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]

-

RSC Publishing. (n.d.). Chemoselective N-deprotection of tert-butyl 2-(trifluoroacetylamino) esters under PTC conditions: synthesis of tert-butyl 2-aminocarboxylates. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

-

PubMed. (2017). Reagent-free Continuous Thermal Tert-Butyl Ester Deprotection. Bioorganic & medicinal chemistry, 25(9), 2533–2538. Retrieved from [Link]

-

National Institutes of Health. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. bioRxiv. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

-

Khan Academy. (n.d.). Alpha amino acid synthesis. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

-

Semantic Scholar. (2000). A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. Tetrahedron Letters, 41(47), 9177-9180. Retrieved from [Link]

-

Bentham Science. (n.d.). Recent Developments on the Synthesis and Cleavage of tert-Butyl Ethers and Esters for Synthetic Purposes and Fuel Additive Uses. Current Organic Synthesis, 10(5), 629-643. Retrieved from [Link]

Sources

- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. tert-Butyl Esters [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

Application Note: tert-Butyl 2-amino-2-thioxoacetate as a Strategic Building Block for Thiazole-2-Carboxylates

[1]

Abstract

The thiazole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules ranging from kinase inhibitors to anti-infectives.[1] Traditional synthesis via ethyl thiooxamate requires basic saponification to access the free acid, a step often incompatible with electrophilic or base-sensitive functionalities in complex drug candidates.[1] This Application Note details the use of tert-Butyl 2-amino-2-thioxoacetate (CAS: 16721-41-8) as a superior alternative.[1] By introducing an acid-labile tert-butyl protecting group early in the Hantzsch thiazole synthesis, researchers can achieve orthogonal deprotection strategies, improving synthetic efficiency and functional group tolerance.[1]

Introduction & Strategic Value

The Challenge: Orthogonality in Heterocycle Synthesis

In the optimization of lead compounds, medicinal chemists often require the thiazole-2-carboxylate core.[1] The standard Hantzsch synthesis utilizes ethyl 2-amino-2-thioxoacetate (ethyl thiooxamate).[1] While effective, the resulting ethyl ester requires hydrolysis (typically LiOH/NaOH) to liberate the carboxylic acid for subsequent amide coupling.

Limitations of the Ethyl Ester Route:

-

Base Sensitivity: Strong bases can degrade other sensitive pharmacophores (e.g., epimerizable chiral centers, electrophilic warheads like acrylamides).

-

Solubility Issues: Zwitterionic intermediates formed during saponification can be difficult to isolate.[1]

The Solution: this compound

The tert-butyl analog offers a tactical advantage.[1] The bulky tert-butyl group is stable to the neutral/mildly acidic conditions of the cyclization but is cleaved quantitatively by Trifluoroacetic Acid (TFA) or HCl in organic solvents. This allows for an acid-mediated deprotection strategy, completely avoiding aqueous base.[1]

Key Advantages:

Chemical Properties & Handling[2]

| Property | Specification |

| Compound Name | This compound |

| Synonyms | tert-Butyl thiooxamate |

| CAS Number | 16721-41-8 |

| Molecular Formula | C₆H₁₁NO₂S |

| Molecular Weight | 161.22 g/mol |

| Physical State | White to pale yellow solid |

| Solubility | Soluble in EtOH, MeOH, DCM, DMF; Sparingly soluble in water |

| Storage | 2–8°C, Hygroscopic (Store under inert atmosphere recommended) |

Application Protocol: Hantzsch Thiazole Synthesis[1]

This protocol describes the reaction of this compound with an

Reaction Scheme

The synthesis follows the Hantzsch mechanism: the thioamide sulfur attacks the

Materials

-

Reagent B:

-Bromoketone (e.g., 2-bromoacetophenone for R=Ph) (1.05 equiv)[1] -

Solvent: Ethanol (Absolute) or 1:1 EtOH/THF (for solubility)[1]

-

Base (Optional but Recommended): Sodium Bicarbonate (NaHCO₃) solid (1.1 equiv)

-

Note: While classic Hantzsch conditions are acidic (generating HBr), the tert-butyl ester is acid-sensitive.[1] Adding a mild base neutralizes HBr in situ, preventing premature deprotection.

-

Step-by-Step Procedure

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve Reagent A (1.0 mmol, 161 mg) in Ethanol (5 mL).

-

Add solid NaHCO₃ (1.1 mmol, 92 mg). Expert Tip: This buffers the reaction against the HBr byproduct.[1]

-

Add Reagent B (1.05 mmol) in one portion.

Step 2: Cyclization

-

Fit the flask with a reflux condenser.[1]

-

Heat the mixture to 70°C (gentle reflux) .

-

Monitor by TLC (typically 2–4 hours). The starting thioamide (polar) should disappear, and a less polar fluorescent spot (thiazole) should appear.

-

Caution: Do not overheat or extend reaction time unnecessarily to preserve the tert-butyl ester.[1]

-

Step 3: Workup

-

Cool the reaction to room temperature.

-

Concentrate the solvent under reduced pressure (Rotavap) to ~20% volume.

-

Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

-

Separate phases. Extract the aqueous layer once more with Ethyl Acetate.[3][4]

-

Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate to dryness.[1]

Step 4: Purification

-

Purify the crude residue via Flash Column Chromatography (Silica Gel).

-

Eluent: Hexanes/Ethyl Acetate gradient (typically 10% to 30% EtOAc).[1]

-

Isolate the product as a solid or oil (yields typically 70–90%).

Downstream Application: Acidic Deprotection

Once the thiazole core is constructed, the tert-butyl group can be removed to access the carboxylic acid for amide coupling.[1]

Protocol

-

Dissolve the tert-butyl thiazole-2-carboxylate (1.0 equiv) in Dichloromethane (DCM) (0.2 M concentration).[1]

-

Add Trifluoroacetic Acid (TFA) (10–20 equiv) or use a 1:1 DCM:TFA mixture.

-

Stir at Room Temperature for 1–2 hours.

-

Monitoring: TLC should show conversion to a baseline spot (carboxylic acid).[1]

-

Workup: Concentrate in vacuo. Co-evaporate with Toluene or DCM (3x) to remove residual TFA.

-

Result: The quantitative yield of the thiazole-2-carboxylic acid (often as a TFA salt) is obtained, ready for coupling reagents (e.g., HATU, EDC).

Case Study: Synthesis of c-Met Kinase Inhibitor Analogs

A study involving c-Met kinase inhibitors utilized the thiazole-2-amide scaffold.[1] Using the tert-butyl thiooxamate strategy allows for the installation of the thiazole core onto complex amine fragments without exposing the system to harsh hydrolysis conditions.[1]

Workflow Visualization:

Expert Tips & Troubleshooting

-

Stability: The tert-butyl ester is less stable than ethyl esters.[1] Avoid acidic aqueous washes during the workup of the Hantzsch product. Use neutral or basic washes (NaHCO₃).

-

Regiochemistry: The reaction is highly regioselective.[1] The thioamide carbon always becomes the C2 position (between S and N). The bromoketone substituent ends up at C4.

-

Alternative Synthesis: If the reagent is out of stock, it can be prepared by thionation of tert-butyl oxamate using Lawesson’s reagent in Toluene (Reflux, 2h), though commercial sourcing is preferred for purity.

References

- Hantzsch Thiazole Synthesis General Mechanism: Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

-

Application of Thiooxamates in Thiazole Synthesis

-

Zhao, Z., et al. (2011). "Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors". Bioorganic & Medicinal Chemistry Letters, 21(24), 7273-7277.[1] Link

-

Note: This reference utilizes the ethyl ester; the protocol above is the adapted methodology for the tert-butyl analog.[1]

-

-

Preparation of tert-Butyl Esters

-

Commercial Source Verification

Disclaimer: This guide is for research purposes only. Always consult Material Safety Data Sheets (MSDS) and perform a risk assessment before handling chemical reagents.

Sources

- 1. 16982-21-1|Ethyl 2-amino-2-thioxoacetate|BLD Pharm [bldpharm.com]

- 2. CAS [chemicalbook.com]

- 3. CN115286504B - Method for synthesizing (R) -2- (2- (tert-butoxy) -2-oxyethyl) pentanoic acid - Google Patents [patents.google.com]

- 4. WO2015161928A1 - 3-oxo-tetrahydro-furo[3,2-b]pyrrol-4(5h)-yl) derivatives i - Google Patents [patents.google.com]

Troubleshooting & Optimization

"tert-Butyl 2-amino-2-thioxoacetate" reaction monitoring by TLC or LC-MS

Topic: Reaction Monitoring & Analysis (TLC / LC-MS)

CAS: 10569-82-1 (Generic/Analogous) | Formula:

Introduction: The Analyst's Perspective

tert-Butyl 2-amino-2-thioxoacetate is a bifunctional building block primarily used in the Hantzsch thiazole synthesis .[1] As a Senior Application Scientist, I often see researchers struggle not with the chemistry itself, but with the artifacts generated during analysis.

This molecule presents a "double-edged" analytical challenge:

-

The Thioamide (

): It is prone to oxidative desulfurization (turning into an amide) and tautomerization, which can cause peak splitting in LC-MS and streaking in TLC.[1] -

The tert-Butyl Ester (

): It is acid-labile.[1][2] Standard acidic TLC stains or low-pH mobile phases can degrade the marker before detection.[1]

This guide provides self-validating protocols to distinguish between real chemical degradation and analytical artifacts.

Module 1: Thin Layer Chromatography (TLC) Troubleshooting

Common Issue: "My compound streaks or decomposes on the plate."

Thioamides possess a dipole that interacts strongly with the silanol groups on silica gel, causing "streaking." Furthermore, the acidity of silica can sometimes cleave the t-butyl group during slow elutions.

Optimized TLC Protocol

| Parameter | Recommendation | Scientific Rationale |

| Stationary Phase | Silica Gel | Pre-washing plates with 1% |

| Mobile Phase | Hexane : EtOAc (3:1 to 1:[1]1) | Standard polarity.[1] Avoid MeOH if possible, as it broadens thioamide spots. |

| Visualization 1 | UV 254 nm (Primary) | The conjugated thioamide-carbonyl system absorbs strongly.[1] This is non-destructive. |

| Visualization 2 | Palladium Chloride ( | Specific for Sulfur. Thioamides turn yellow/brown.[1] Distinguishes from amide byproducts (which do not stain).[1] |

| Avoid | Anisaldehyde / Vanillin | These require acid and heat, which will cleave the t-butyl ester ( |

FAQ: TLC Artifacts

Q: I see two spots for my pure starting material. Is it contaminated?

A: Not necessarily.[1] Thioamides exhibit rotamerism due to the restricted rotation around the

-

Test: Run a 2D-TLC. Develop the plate, rotate it 90°, and develop again. If the two spots align on the diagonal, they are interconverting rotamers or equilibrium tautomers, not impurities.

Module 2: LC-MS Method Development & Troubleshooting

Common Issue: "I see a mass of [M-16] or [M+H-56]. Is my reaction failing?"

LC-MS analysis of thiooxamates is notorious for In-Source Fragmentation (ISF) and In-Source Oxidation .[1]

The "Ghost" Peaks: Artifact vs. Reality

| Observed Mass ( | Interpretation | Causality & Verification |

| 162.1 ( | Parent Ion | Target compound.[1] |

| 184.1 ( | Sodium Adduct | Common in ESI+.[1] Often the base peak for esters. |

| 146.1 ( | Oxidation Artifact | Desulfurization ( |

| 106.1 ( | Acid Hydrolysis | Loss of t-Butyl (Isobutene). Cause:[1] Mobile phase pH < 2.5 or high cone voltage.[1] Fix: Use Ammonium Acetate (pH 4.[1]5) buffer instead of Formic Acid.[1] |

Recommended LC-MS Parameters

-

Column: C18 (End-capped).[1] Avoid bare silica or un-capped columns to reduce tailing.

-

Mobile Phase A: Water + 10mM Ammonium Formate (pH ~3.8).[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Ionization: ESI+ (Positive Mode).[1]

-

Gradient: 5% B to 95% B over 5 mins. (Thioamides are relatively polar; expect early elution).[1]

Module 3: Decision Logic & Workflow

The following diagram illustrates the logical flow for troubleshooting missing peaks or unexpected impurities during reaction monitoring.

Figure 1: Analytical decision matrix for distinguishing instrument artifacts from chemical degradation.

Module 4: Synthesis Context (Hantzsch Reaction)

When reacting This compound with an

-

Monitoring Target: You are looking for the conversion of the polar thioamide to a less polar thiazole.

-

The "Intermediate" Trap: You may observe a transient intermediate (the acyclic thioimidate) on LC-MS.[1]

Storage & Stability Protocol

-

Temperature: -20°C.

-

Atmosphere: Argon/Nitrogen (Critical).[1] Oxygen slowly converts the thioamide to the oxo-derivative (amide).[1]

-

Solvent: Avoid storing in DMSO for long periods; DMSO acts as an oxidant for thioamides.[1]

References

-

Thioamide Analysis & Properties

-

LC-MS Oxidation Artifacts

-

Source: National Institutes of Health (PMC).[1] "Oxidation Artifacts in the Electrospray Mass Spectrometry." (Mechanisms of in-source oxidation).

-

-

TLC Visualization of Sulfur Compounds

-

Source: Chemistry LibreTexts.[1] "Visualizing TLC Plates: Iodine and Permanganate."

-

-

In-Source Fragmentation (ISF)

-

Source: USP (United States Pharmacopeia).[1] "Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS."

-

Sources

- 1. tert-Butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylaminocarbonyl)cyclohexyl)carbamate | C21H30ClN5O5 | CID 46911214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Amino-PEG3-CH2CO2-t-butyl ester | 189808-70-6 | >97% [smolecule.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Ethyl thiooxamate | 16982-21-1 | Benchchem [benchchem.com]

Challenges in the synthesis of "tert-Butyl 2-amino-2-thioxoacetate"

Technical Support Center: Synthesis of tert-Butyl 2-amino-2-thioxoacetate

Topic: Advanced Synthesis & Troubleshooting for Thiooxamate Esters Audience: Medicinal Chemists, Process Development Scientists Content ID: TSC-2024-TBTA-01[1]

Executive Summary

The synthesis of This compound (also known as tert-butyl thiooxamate) presents a unique intersection of challenges: the hydrolytic instability of the thioamide, the acid-sensitivity of the tert-butyl ester, and the difficulty of selective thionation.

This guide moves beyond standard textbook protocols, offering a "Senior Scientist" perspective on the two primary synthetic pathways:

-

The Nucleophilic Addition Route (Recommended): Reaction of tert-butyl cyanoformate with hydrogen sulfide.[1]

-

The Thionation Route: Selective sulfurization of tert-butyl oxamate using Lawesson’s Reagent.[1]

Module 1: Synthetic Route Selection & Strategy

Q: Which synthetic pathway should I choose for gram-scale preparation?

A: For high purity and yield, Route A (H₂S Addition) is the superior choice.[1]

While Lawesson’s Reagent (Route B) is easier to handle physically (solid vs. gas), it frequently results in phosphorus-contaminated products that are difficult to purify without degrading the acid-sensitive tert-butyl group.[1] Route A, though requiring gas handling or sulfide surrogates, yields a cleaner crude profile.[1]

Comparative Workflow Visualization

Caption: Decision matrix for synthetic routes. Route A offers superior atom economy and easier purification.

Module 2: Detailed Protocols & Troubleshooting

Protocol A: The Nitrile Addition Method (H₂S)

The Logic: The cyano group (

Step-by-Step:

-

Setup: Dissolve tert-butyl cyanoformate (1.0 eq) in anhydrous pyridine or benzene.

-

Catalyst: Add diethylamine (0.1 eq). Note: The base activates H₂S.

-

Addition: Bubble H₂S gas slowly through the solution at 0°C for 30–60 minutes. Alternatively, use NaSH (1.5 eq) and MgCl₂ (1.0 eq) in DMF if gas handling is impossible.[1]

-

Workup: Degas with N₂. Dilute with water.[1] Extract with EtOAc.[1] Wash with cold dilute HCl (pH 4–5) to remove pyridine/amine.[1] Crucial: Do not use strong acid or pH < 3 to avoid cleaving the t-butyl ester.

Troubleshooting Table (Route A)

| Symptom | Probable Cause | Corrective Action |

| Low Conversion | Insufficient H₂S saturation or inactive catalyst.[1] | Ensure the solvent is saturated with H₂S (bubbling should persist). Refresh the diethylamine catalyst. |

| Product Hydrolysis | Aqueous workup was too acidic or warm. | Keep all aqueous washes < 5°C. Use citric acid instead of HCl for pH adjustment.[1] |

| Dimer Formation | Oxidative coupling of the thioamide. | Degas all solvents with Argon/N₂.[1] Add a pinch of EDTA to the aqueous wash to chelate trace metals. |

Protocol B: The Lawesson’s Reagent (LR) Method

The Logic: LR transforms carbonyls to thiocarbonyls.[2] The challenge is stopping at the amide without thionating the ester (forming a dithiooxamate).

Step-by-Step:

-

Setup: Suspend tert-butyl oxamate (1.0 eq) in dry Toluene (0.1 M).

-

Reagent: Add Lawesson’s Reagent (0.55 eq).[1] Note: LR provides 2 sulfur atoms per molecule.

-

Reaction: Heat to 80°C. Monitor by TLC every 15 minutes.